2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine
Description
Properties
IUPAC Name |
2-(2-bromophenyl)-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-9-5-2-1-4-8(9)11-15-10-6-3-7-14-12(10)16-11/h1-7H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDHESBDWHZMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=CC=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tandem Reaction Approach in H2O-IPA Medium
A highly efficient and green method for synthesizing substituted imidazo[4,5-b]pyridines, including 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine, involves a tandem reaction sequence starting from 2-chloro-3-nitropyridine. This method integrates three key steps in one pot using water-isopropanol (H2O-IPA) as a solvent system:
- Nucleophilic Aromatic Substitution (SNAr) : 2-chloro-3-nitropyridine reacts with a primary amine (such as 2-bromoaniline) at 80 °C for 2 hours to form N-substituted pyridine-2-amine intermediates.
- In Situ Nitro Group Reduction : The nitro group is reduced to an amino group using zinc dust and hydrochloric acid at 80 °C for 45 minutes, yielding pyridine-2,3-diamine derivatives.
- Heterocyclization with Aldehydes : The diamine intermediate reacts with substituted aromatic aldehydes at 85 °C for 10 hours to form the imidazo[4,5-b]pyridine ring system.
This tandem process avoids the need for toxic metal catalysts and uses a green solvent system, achieving excellent yields and high purity with only one chromatographic purification step.
Detailed Experimental Procedure
| Step | Reagents and Conditions | Description | Time | Temperature | Yield |
|---|---|---|---|---|---|
| 1 | 2-chloro-3-nitropyridine + Primary amine (e.g., 2-bromoaniline) in H2O-IPA (1:1) | SNAr reaction to form N-substituted pyridine-2-amine | 2 h | 80 °C | High (>90%) |
| 2 | Zn dust (1 equiv) + conc. HCl (0.5 equiv) in H2O-IPA | Reduction of nitro group to amino group | 45 min | 80 °C | Excellent |
| 3 | Substituted aromatic aldehyde in H2O-IPA | Cyclization to form imidazo[4,5-b]pyridine | 10 h | 85 °C | Excellent |
- The reaction progress is monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is cooled, extracted with ethyl acetate, dried over anhydrous MgSO4, and purified by silica gel column chromatography using 15% ethyl acetate in hexane as eluent.
Research Findings and Analysis
- Green Chemistry Advantages : The use of H2O-IPA as a solvent system is environmentally benign, non-flammable, and non-toxic, aligning with green chemistry principles.
- Catalyst-Free Process : The absence of Pd or Cu catalysts and ligands reduces costs and toxicity.
- Shortened Reaction Times : The tandem approach significantly reduces total synthesis time compared to stepwise methods.
- High Yields and Purity : The method delivers substituted imidazo[4,5-b]pyridines, including this compound, in excellent yields (typically above 85-90%) with minimal purification steps.
- Versatility : The procedure tolerates a wide range of primary amines and aldehydes, enabling structural diversity around the imidazo[4,5-b]pyridine core.
- Mechanistic Insight : The SNAr reaction is facilitated by the electron-withdrawing nitro group and the good leaving ability of chloride. The nitro reduction step is efficiently accelerated by Zn/HCl in the mixed solvent medium, followed by cyclization with aldehydes via Schiff base formation and ring closure.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Pd- or Cu-catalyzed amidation/cyclization | Regiospecific cyclization of 2-halo-3-acylaminopyridines with amines | High regioselectivity; well-established | Toxic/expensive catalysts; harsh conditions; ligand requirement |
| FeCl3 or aerial oxidation with diamines and aldehydes | N–C–N bond formation | Simple reagents; moderate conditions | Longer reaction times; sometimes lower yields |
| Tandem SNAr–Reduction–Cyclization in H2O-IPA (Current Method) | One-pot, catalyst-free, green solvent | Fast, high yields, environmentally friendly, broad scope | Requires Zn/HCl for reduction; elevated temperatures needed |
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromophenyl)-3H-imidazo[4,5-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the imidazo[4,5-b]pyridine ring, often involving the replacement of the bromophenyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, with conditions varying based on the specific reagents involved.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Scientific Research Applications
The applications of 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine span several domains:
- Medicinal Chemistry : The compound is explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
- Organic Synthesis : It serves as an intermediate in the synthesis of more complex molecules.
- Biological Studies : Research investigates its interactions with biological targets, contributing to the understanding of disease mechanisms.
Anticancer Activity
Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant anticancer activity. Notably, this compound has shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Activity Description |
|---|---|---|
| MCF-7 | 0.4 | Strong antiproliferative activity |
| BT-474 | 0.7 | Significant inhibition of cell growth |
The mechanism of action appears to involve modulation of signaling pathways related to cell growth and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μg/mL) | Activity Description |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate activity |
| Escherichia coli | 64 | Less sensitive compared to Gram+ |
Mechanistic Insights
The molecular interactions and binding affinities of this compound have been studied using computational methods such as ligand docking. These studies suggest that the compound can effectively bind to specific targets within pathogens and cancer cells, providing insights into its potential therapeutic mechanisms.
Case Studies
Several studies highlight the therapeutic potential of imidazo[4,5-b]pyridine derivatives:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their anticancer and antimicrobial activities. Among them, compounds containing the imidazo[4,5-b]pyridine moiety showed significant promise in inhibiting cancer cell lines.
- Antitubercular Activity : A study focused on synthesizing novel imidazo[4,5-b]pyridine derivatives for antitubercular activity demonstrated promising results against Mycobacterium tuberculosis, highlighting the compound's potential in treating infectious diseases .
- GPR81 Receptor Agonists : Certain derivatives have been identified as agonists for the GPR81 receptor, suggesting applications in treating metabolic disorders such as dyslipidemia and type 2 diabetes .
Mechanism of Action
The mechanism by which 2-(2-Bromophenyl)-3H-imidazo[4,5-b]pyridine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Reactivity
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine
- Structure : Bromine at position 6, furan-2-yl at position 2, and a propargyl group at position 3.
- Crystallographic data (bond lengths: 1.34–1.48 Å; angles: 105–125°) confirm a planar imidazo-pyridine core .
- Applications : Investigated for biological activity due to its heterocyclic diversity and modifiable alkyne .
2-[2-(4-Methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine (BYK191023)
- Structure : A 4-methoxypyridinylethyl chain at position 2.
- Key Features: Exhibits nM-level inhibition of inducible nitric oxide synthase (iNOS) with >1,800-fold selectivity over endothelial and neuronal NOS isoforms. The methoxy group enhances hydrogen bonding and hydrophobic interactions in the iNOS active site .
- Applications: Tool compound for studying iNOS-mediated pathologies .
2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine Derivatives
- Structure : Pyridin-3-yl group at position 2.
- Key Features : Demonstrated antimicrobial activity against Staphylococcus aureus and Candida albicans (MIC: 25–100 µg/mL). The pyridine ring facilitates interactions with microbial enzymes or DNA .
- Applications: Potential lead compounds for antibacterial/antifungal agents .
2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives
- Structure : Aryl groups at positions 2 and 3 (e.g., 2,3-diphenyl or substituted phenyl).
- Key Features : Moderate cytotoxicity against cancer cells (e.g., IC₅₀: 15–50 µM in K562 leukemia) and COX-2 inhibition (50–70% at 10 µM). Diaryl substituents enhance binding to kinase or COX active sites .
- Applications : Explored as dual anticancer/anti-inflammatory agents .
2-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Structural and Electronic Effects
- Electron-Withdrawing Groups (e.g., Br, CF₃) :
- Electron-Donating Groups (e.g., OMe): Methoxy groups in BYK191023 enhance hydrogen bonding and selectivity for iNOS .
- Heterocyclic Substituents (e.g., furan, pyridine) :
- Increase π-π stacking and polar interactions with biological targets .
Biological Activity
2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine is a compound that belongs to the imidazo[4,5-b]pyridine family, which is notable for its diverse biological activities. The unique structure of this compound, characterized by a fused imidazole and pyridine ring system with a bromophenyl substituent, may influence its pharmacological properties and interactions with biological targets.
The presence of the bromophenyl group in this compound enhances its reactivity and may affect its biological activity. This compound is often synthesized as an intermediate for more complex molecules and has been shown to possess various therapeutic potentials, including anticancer and antimicrobial properties .
Biological Activity Overview
Research indicates that imidazo[4,5-b]pyridine derivatives exhibit significant biological activities. The following sections summarize the key findings related to the biological activity of this compound.
Anticancer Activity
Studies have demonstrated that imidazo[4,5-b]pyridine derivatives can inhibit cancer cell proliferation. For instance:
- Cell Lines Tested : The compound has shown promising results against breast cancer cell lines such as MCF-7 and BT-474 .
- Mechanism of Action : The mechanism of action is believed to involve modulation of various signaling pathways associated with cell growth and survival .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Activity Description |
|---|---|---|
| MCF-7 | 0.4 | Strong antiproliferative activity |
| BT-474 | 0.7 | Significant inhibition of cell growth |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : It has been tested against both Gram-positive and Gram-negative bacteria.
- Results : The compound exhibited moderate antibacterial activity, particularly against Gram-positive strains .
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μg/mL) | Activity Description |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate activity |
| Escherichia coli | 64 | Less sensitive compared to Gram+ |
Case Studies
Several studies highlight the potential of imidazo[4,5-b]pyridine derivatives as therapeutic agents:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their anticancer and antimicrobial activities. Among them, compounds containing the imidazo[4,5-b]pyridine moiety showed significant promise in inhibiting cancer cell lines .
- Mechanistic Insights : Research into the mechanisms revealed that these compounds could act as inhibitors of kinases involved in cancer progression, suggesting a targeted approach in drug design .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 2-(2-bromophenyl)-3H-imidazo[4,5-b]pyridine, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation of 5-bromopyridine-2,3-diamine with benzaldehyde derivatives under phase-transfer catalysis (solid-liquid) . Key optimizations include:
- Solvent selection : Dimethylformamide (DMF) enhances solubility and reaction efficiency.
- Catalysts : p-Toluenesulfonic acid accelerates imidazole ring formation.
- Microwave-assisted synthesis : Reduces reaction time (from hours to minutes) and improves yield (up to 75%) by enabling rapid, uniform heating .
Basic: How is the crystal structure of brominated imidazo[4,5-b]pyridine derivatives validated experimentally?
Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. For example, in 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine , XRD revealed:
- A dihedral angle of 41.84° between the imidazo-pyridine core and phenyl substituent.
- Slipped π-π stacking interactions (interplanar distance: 3.583 Å), critical for stability and packing .
Advanced: How do density functional theory (DFT) studies rationalize the regioselectivity of reactions involving this compound?
DFT calculations at the B3LYP/6-31G(d,p) level explain regioselectivity in Michael addition reactions with arylidenemalononitriles. Key findings:
- Electron-deficient positions on the imidazo-pyridine core (e.g., C6) favor nucleophilic attack.
- Thermodynamic stability of 9-aminoimidazo[1,2-a:5,4-b']dipyridine-6,8-dicarbonitriles is 5–8 kcal/mol lower than alternative products, driving selectivity .
Advanced: How do solvent polarity and pH influence prototropic equilibria in this compound derivatives?
In 2-(2′-methoxyphenyl)-3H-imidazo[4,5-b]pyridine , solvent-dependent prototropy was observed:
- Aprotic solvents (e.g., acetonitrile) stabilize the a-1 isomer (N1 protonation).
- Aqueous acidic conditions promote dication formation (pKa = 1.8 for N1/N4 protonation).
- Deprotonation at >NH (pKa* = 9.2) generates a monoanion, confirmed via fluorescence lifetime decay analysis .
Advanced: What biological targets are associated with this compound, and how are structure-activity relationships (SAR) evaluated?
- c-Met kinase inhibition : Derivatives with 3H-imidazo[4,5-b]pyridine scaffolds show IC50 values <10 nM. Critical SAR:
- 2-Aryl substituents enhance hydrophobic binding.
- Bromine at C7 improves selectivity over VEGFR-2 .
- Inducible nitric oxide synthase (iNOS) inhibition : Analogues like BYK191023 exhibit NADPH-dependent irreversible inhibition (Ki = 0.2 µM), validated via enzymatic assays .
Advanced: How is regioselective C2-arylation achieved in imidazo[4,5-b]pyridine derivatives?
Palladium-catalyzed cross-coupling (e.g., with 4-iodoanisole) under General Procedure B enables C2-arylation. Key steps:
- N3-protection (e.g., SEM or methyl groups) prevents competing N-alkylation.
- Optimized conditions : 10 mol% Pd(OAc)₂, SPhos ligand, K₃PO₄ in dioxane (100°C, 12 h), yielding 44–66% product .
Advanced: How is this compound utilized in synthesizing complex heterocyclic systems?
In SNAr reactions , this compound reacts with aryl isothiocyanates to form benzo[e]pyrido[3′,2′:4,5]imidazo[1,2-c][1,3]thiazin-6-imines (38% yield). CuI nanoparticles catalyze C–S bond formation , with DMF as a polar aprotic solvent .
Advanced: What structural modifications enhance cyclooxygenase (COX) inhibition in related derivatives?
In 2,3-diaryl-3H-imidazo[4,5-b]pyridines :
- Electron-withdrawing groups (e.g., Br) at C7 increase COX-2 selectivity (IC50 = 9.2 µM vs. COX-1: 21.8 µM).
- Diaryl pharmacophores mimic arachidonic acid binding, confirmed via molecular docking .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
